
16α-FDHT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16α-FDHT, also known as 16β-[18 F]fluoro-5α-dihydrotestosterone, is a PET imaging agent used for the androgen receptor (AR) in prostate cancer . It has been clinically proven useful for detection and relative quantification of AR expression .
Synthesis Analysis
The synthesis of this compound was originally reported by reacting its triflate precursor with n-[18 F]Bu 4 NF/n-Bu 4 NOH in THF at 55 °C . The overall yield of this compound was 25-32% (decay corrected) in 70 minutes .Molecular Structure Analysis
The molecular structure of this compound is similar to that of dihydrotestosterone, with the addition of a fluorine-18 label .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include fluorine-18 labeling, reduction, and deprotection .Physical And Chemical Properties Analysis
This compound is a radiopharmaceutical with a molar activity determined by using mass spectrometry was 63-148 GBq/µmol (1700-4000 Ci/mmol) .Aplicaciones Científicas De Investigación
1. Imaging of Androgen Receptors in Prostate Cancer
16α-FDHT, specifically 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), has been evaluated for imaging androgen receptors in patients with prostate cancer using positron emission tomography (PET). Studies have documented the feasibility of PET imaging of prostate cancer with FDHT, suggesting that tumor uptake of FDHT is a receptor-mediated process. Positive PET studies with FDHT were associated with higher prostate-specific antigen (PSA) levels, indicating greater tumor burden (Dehdashti et al., 2005).
2. Radiopharmaceutical Optimization for Cancer Imaging
This compound, along with other fluorine-18-labeled steroid receptor tracers, is important for studying breast and prostate cancers. Optimization of the automated production of these ligands, including FDHT, as radiopharmaceuticals is essential for their clinical use in cancer imaging. The optimization process involves achieving high specific activity and reproducibility, which is crucial for research and clinical applications (Zhou et al., 2014).
3. Assessment of Androgen Receptor Expression in Prostate Cancer
Research has focused on the pharmacokinetic assessment of FDHT uptake in prostate tumors as measured by PET. This is aimed at developing a method to quantify changes in androgen receptor levels in prostate cancer patients undergoing therapy. The study explores the clinical potential of using FDHT PET to estimate androgen receptor concentration, which could serve as a surrogate measure of AR expression in metastatic prostate cancer (Beattie et al., 2010).
4. Radiation Dosimetry in Prostate Cancer Imaging
FDHT, specifically 16 beta-fluoro-5 alpha-dihydrotestosterone (FDHT), is used in PET radiopharmaceuticals for imaging prostate cancer. Studies have been conducted to derive estimates of normal-tissue absorbed doses for FDHT administered to patients with advanced prostate cancer. This research is pivotal in refining the use of FDHT in clinical settings, ensuring patient safety and effective diagnostic imaging (Zanzonico et al., 2004).
5. Evaluation in Combination Therapies for Breast Cancer
FDHT has been studied in combination with other treatments for breast cancer. For example, [18F]-FDHT PET was used to assess changes in androgen receptor availability during bicalutamide treatment in patients with metastatic breast cancer. This helps in evaluating the effectiveness of combination therapies in targeting androgen receptors in breast cancer treatment (Boers et al., 2020).
6. ER Imaging in Endometrial Carcinoma
FDHT, specifically 16α-[18F]fluoro-17β-oestradiol (FES), has been investigated for its correlation with estrogen receptors in endometrial carcinoma. This PET imaging study helps in non-invasive evaluation of estrogen receptor distribution and function, reflecting differentiation grade in endometrial carcinoma (Tsujikawa et al., 2010).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 16α-FDHT can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Androstenedione", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Androstenedione is reduced to 5α-androstane-3,17-dione using sodium borohydride in methanol.", "5α-androstane-3,17-dione is reacted with hydrochloric acid and sodium hydroxide to form 5α-androstane-3,17-dione hydrochloride.", "5α-androstane-3,17-dione hydrochloride is reacted with chloroform and sodium hydroxide to form 5α-androstane-3,17-dione trichloromethylate.", "5α-androstane-3,17-dione trichloromethylate is reacted with acetic anhydride and pyridine to form 5α-androstane-3,17-dione trichloroacetate.", "5α-androstane-3,17-dione trichloroacetate is reacted with methanesulfonic acid in tetrahydrofuran to form 16α-methanesulfonyloxy-5α-androstane-3,17-dione.", "16α-methanesulfonyloxy-5α-androstane-3,17-dione is reacted with triethylamine and dimethylformamide to form 16α-formyloxy-5α-androstane-3,17-dione.", "16α-formyloxy-5α-androstane-3,17-dione is reduced using palladium on carbon and hydrogen gas to form 16α-FDHT." ] } | |
Número CAS |
141663-89-0 |
Fórmula molecular |
C19H29FO2 |
Peso molecular |
308.43 |
Pureza |
>95% |
Sinónimos |
16α-Fluorodihydrotestosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



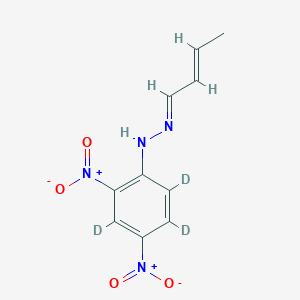

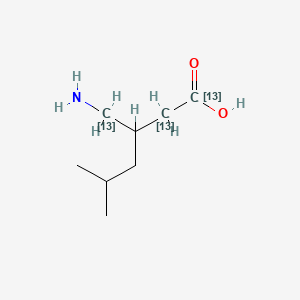
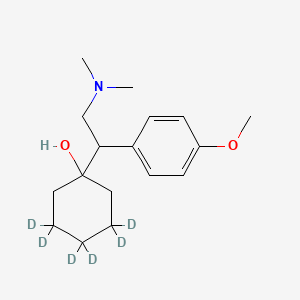


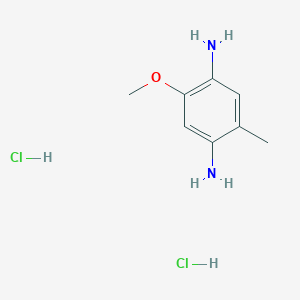


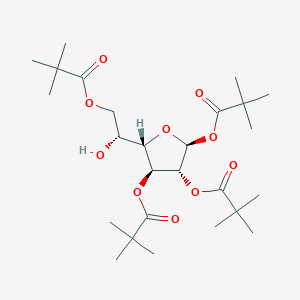
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)